tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H20N2O4 . It is known for its applications in organic synthesis and as a building block in the preparation of various functionalized molecules. The compound features a tert-butyl carbamate group, a hydroxyimino group, and a methoxyphenyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation reactions to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl N-(2-aminoethyl)carbamate: Employed in the preparation of protected amines.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Utilized in the synthesis of various functionalized amines.
Uniqueness: tert-Butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyimino group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCNSTOFPLPSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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